![molecular formula C19H23N3OS B2715494 1-(benzo[d]thiazol-2-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)azetidine-3-carboxamide CAS No. 1286719-82-1](/img/structure/B2715494.png)
1-(benzo[d]thiazol-2-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)azetidine-3-carboxamide
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Description
1-(benzo[d]thiazol-2-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)azetidine-3-carboxamide, also known as BTA-C1, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BTA-C1 is a small molecule inhibitor of the protein-protein interaction between the oncogenic transcription factor c-Myc and its partner protein Max. This interaction is essential for the survival and proliferation of cancer cells. Therefore, BTA-C1 has been studied extensively for its anticancer properties.
Scientific Research Applications
Luminescent Materials
The compound has been used as a luminescent material . Two carbazole functionalized 2-(benzo[d]thiazol-2-yl)phenol ligands (BTZ-Cz-OH and BTZ-DCz-OH) and their difluoroboron complexes (BTZ-Cz-BF and BTZ-DCz-BF) were introduced as luminescent materials . All luminescent materials were characterized by NMR (1H and 13C) spectroscopy, high-resolution mass spectrometry, and elemental analysis .
Optoelectronics
The compound has potential applications in optoelectronics . The mechanism of solvent effects will help to develop new products in optoelectronics .
Analytical Tools
The compound can be used to develop analytical tools . The solvent effect on the hydrogen bond dynamical process has been carefully analyzed theoretically . This could lead to the development of new analytical tools .
Organic Light Emitting Diodes (OLEDs)
The compound has been used as a dopant emitter in Organic Light Emitting Diodes (OLEDs) . All doped devices showed strong emission, low turn-on voltage (3.9-4.8 V), and the doped devices based on difluoroboron complexes showed better EL performance than the ligand .
Hydrogen Bond Research
The compound has been used in research related to hydrogen bonds . The solvent effect on the hydrogen bond dynamical process has been carefully analyzed theoretically .
Proton Transfer Studies
The compound has been used in studies related to proton transfer . Based on state-of-the-art ab initio calculations, a molecular-level investigation was provided where excited-state hydrogen bonds and proton transfers are affected by solvent polarity .
properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N-[2-(cyclohexen-1-yl)ethyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c23-18(20-11-10-14-6-2-1-3-7-14)15-12-22(13-15)19-21-16-8-4-5-9-17(16)24-19/h4-6,8-9,15H,1-3,7,10-13H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLUPQZDLWNWGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2CN(C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzo[d]thiazol-2-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)azetidine-3-carboxamide |
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